REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.[CH3:12][C:13]1([OH:25])[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>CN(C)C1C=CC=CC=1.CCOCC>[C:1]([O:25][C:13]1([CH3:12])[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
1-methyl-2-cyclohexyl-cyclohexanol
|
Quantity
|
576 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCCC1)C1CCCCC1)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise at 0° C.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
ADDITION
|
Details
|
Thereafter, the reaction mixture is poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a Rotavapor apparatus
|
Type
|
WASH
|
Details
|
the solution is washed with three times 200 ml of cold 2-N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated bicarbonate solution and water until neutral, and is dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1(C(CCCC1)C1CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |